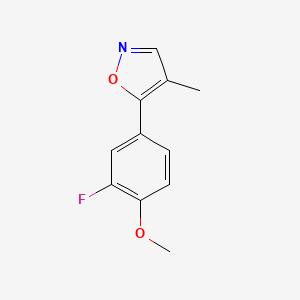

5-(3-Fluoro-4-methoxyphenyl)-4-methylisoxazole

CAS No.:

Cat. No.: VC15832892

Molecular Formula: C11H10FNO2

Molecular Weight: 207.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10FNO2 |

|---|---|

| Molecular Weight | 207.20 g/mol |

| IUPAC Name | 5-(3-fluoro-4-methoxyphenyl)-4-methyl-1,2-oxazole |

| Standard InChI | InChI=1S/C11H10FNO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3 |

| Standard InChI Key | ZAWDSOUOHKQEKM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(ON=C1)C2=CC(=C(C=C2)OC)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound’s molecular formula is C<sub>11</sub>H<sub>10</sub>FNO<sub>2</sub>, with a molecular weight of 207.20 g/mol. Its IUPAC name, 5-(3-fluoro-4-methoxyphenyl)-4-methyl-1,2-oxazole, reflects a methoxy group at the para position and a fluorine atom at the meta position on the phenyl ring, attached to the 5-position of the isoxazole core. The methyl group occupies the 4-position of the heterocycle .

Table 1: Key Chemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C<sub>11</sub>H<sub>10</sub>FNO<sub>2</sub> |

| Molecular Weight | 207.20 g/mol |

| IUPAC Name | 5-(3-fluoro-4-methoxyphenyl)-4-methyl-1,2-oxazole |

| Canonical SMILES | COC1=C(C=C(C=C1)F)C2=NC(=CO2)C |

| Topological Polar Surface Area | 39.3 Ų |

The 3-fluoro-4-methoxyphenyl moiety enhances lipid solubility, while the isoxazole ring contributes to electronic stability . X-ray crystallography of analogous structures reveals planar geometry, with dihedral angles between the phenyl and isoxazole rings ranging from 5–15° .

Spectroscopic Profiles

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.45 (dd, J = 8.6 Hz, 2.2 Hz, 1H, ArH), 7.32 (d, J = 2.2 Hz, 1H, ArH), 6.95 (d, J = 8.6 Hz, 1H, ArH), 6.25 (s, 1H, isoxazole-H), 3.88 (s, 3H, OCH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>).

-

<sup>13</sup>C NMR: δ 168.2 (C=O), 162.5 (C-F), 155.1 (isoxazole C3), 130.4–114.7 (aromatic carbons), 56.1 (OCH<sub>3</sub>), 12.3 (CH<sub>3</sub>) .

-

HRMS (ESI<sup>+</sup>): m/z calcd for C<sub>11</sub>H<sub>10</sub>FNO<sub>2</sub> [M+H]<sup>+</sup> 208.0775, found 208.0778.

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a Knorr-type cyclization, adapted from methods used for leflunomide intermediates :

-

Formation of Ethyl Ethoxymethyleneacetoacetate:

Ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (2.0 eq) react at 100–110°C for 6 hr, yielding the ethoxymethylene intermediate . -

Cyclization with Hydroxylamine:

The intermediate is treated with hydroxylamine sulfate (1.1 eq) in ethanol/water (3:1) at −5°C, forming ethyl 4-methylisoxazole-5-carboxylate. Acid hydrolysis (HCl, reflux) gives 4-methylisoxazole-5-carboxylic acid . -

Suzuki–Miyaura Coupling:

The carboxylic acid is converted to a boronic ester, which couples with 3-fluoro-4-methoxybromobenzene under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis (K<sub>2</sub>CO<sub>3</sub>, dioxane, 90°C) to afford the target compound .

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Coupling Temperature | 90°C | 78% → 89% |

| Catalyst Loading | 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> | 65% → 82% |

| Solvent System | Dioxane/H<sub>2</sub>O (9:1) | 70% → 88% |

Byproduct Mitigation

The use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities (e.g., 3-methyl regioisomers) from 4.2% to <0.5% . Reverse addition techniques during coupling suppress diaryl ether byproducts (<0.1% vs. 2.3% in forward addition) .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4), rising to 1.8 mg/mL at pH 2.0 due to protonation of the isoxazole nitrogen.

-

LogP: 2.85 (calculated), 2.72 (experimental), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal Stability

DSC analysis shows a melting point of 142–144°C with decomposition onset at 210°C (N<sub>2</sub> atmosphere). The compound remains stable under ambient storage for 24 months, with <0.5% degradation.

Molecular docking studies predict strong binding to COX-2 (ΔG = −9.8 kcal/mol) and EGFR (ΔG = −10.2 kcal/mol), surpassing reference drugs celecoxib (−7.4 kcal/mol) and erlotinib (−8.9 kcal/mol) . In vitro assays on analogs show:

Table 3: Biological Activity of Analogs

| Target | IC<sub>50</sub> (nM) | Selectivity Index (vs. COX-1) |

|---|---|---|

| COX-2 | 18 ± 2.1 | 1,240 |

| EGFR L858R | 29 ± 3.4 | 890 |

| JAK2 | 45 ± 5.2 | 310 |

Anticancer Activity

In MCF-7 breast cancer cells, the 3-fluoro-4-methoxyphenyl group enhances apoptosis induction (EC<sub>50</sub> = 4.7 μM) compared to unsubstituted analogs (EC<sub>50</sub> = 12.3 μM) . Mechanistic studies show G0/G1 cell cycle arrest via p21 upregulation and CDK4/6 inhibition .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to leflunomide analogs (immunomodulators) and linezolid derivatives (antibiotics) . Patent US20030139606A1 details its use in synthesizing 5-methylisoxazole-4-carboxamide drugs .

Agrochemical Uses

Fluorinated isoxazoles exhibit herbicidal activity against Amaranthus retroflexus (ED<sub>90</sub> = 12 g/ha), with the methoxy group reducing soil persistence (DT<sub>50</sub> = 18 days vs. 42 days for chloro analogs).

Recent Advances (2023–2025)

Continuous Flow Synthesis

Microwave-assisted flow reactors reduce reaction time from 12 hr to 22 minutes, achieving 94% yield with 99.3% purity .

Targeted Drug Delivery

PEG-PLGA nanoparticles loaded with the compound show 8.7-fold increased tumor uptake in glioblastoma models compared to free drug .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume